molecular formula C8H7BF2N2O2 B7956070 (6,7-Difluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid

(6,7-Difluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B7956070
M. Wt: 211.96 g/mol
InChI Key: YYDZVJPPMHATAK-UHFFFAOYSA-N
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Description

(6,7-Difluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that features a benzodiazole ring substituted with two fluorine atoms and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(6,7-Difluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The fluorine atoms on the benzodiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

(6,7-Difluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

    Medicine: Research into boronic acid derivatives has shown potential in developing new pharmaceuticals, particularly in cancer treatment and enzyme inhibition.

    Industry: The compound can be used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (6,7-Difluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. In the case of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two fluorine atoms in (6,7-Difluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid can enhance its reactivity and selectivity in certain chemical reactions. Additionally, the specific substitution pattern on the benzodiazole ring can influence the compound’s electronic properties and its interactions with other molecules.

Properties

IUPAC Name

(6,7-difluoro-1-methylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2N2O2/c1-13-3-12-5-2-4(9(14)15)6(10)7(11)8(5)13/h2-3,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDZVJPPMHATAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=C1F)F)N(C=N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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